molecular formula C18H17ClN2S B2933056 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226459-24-0

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Cat. No. B2933056
CAS RN: 1226459-24-0
M. Wt: 328.86
InChI Key: VJQYQMBJWKFPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the family of imidazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.

Mechanism Of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), modulation of signaling pathways such as nuclear factor kappa B (NF-κB), and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. In addition, it has been reported to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.

Advantages And Limitations For Lab Experiments

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has several advantages for lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. It also exhibits a range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, particularly cancer and diabetes. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of new synthetic methods and analogs of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole could lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis method of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole involves the reaction of 4-chloroaniline, ethylthiourea, and p-tolylaldehyde in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The purity and yield of the product can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

1-(4-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-6-4-13(2)5-7-14)21(18)16-10-8-15(19)9-11-16/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQYQMBJWKFPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.